

Bleximenib: A Technical Guide to its Mechanism of Action in KMT2A-Rearranged Leukemia

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Compound of Interest		
Compound Name:	Bleximenib	
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Executive Summary: Acute leukemias characterized by rearrangements of the Histone-lysine N-methyltransferase 2A (KMT2A) gene represent a high-risk subtype with poor prognosis.[1] These malignancies are driven by KMT2A fusion proteins that require interaction with the scaffolding protein menin to enact a potent leukemogenic gene expression program.[2][3] **Bleximenib** (JNJ-75276617) is a novel, orally bioavailable, and selective small-molecule inhibitor that directly targets the critical protein-protein interaction between menin and KMT2A. [4][5] By disrupting this interaction, **Bleximenib** displaces the oncogenic complex from chromatin, leading to the downregulation of key target genes, subsequent inhibition of proliferation, and the induction of myeloid differentiation.[2][6] This technical guide provides an in-depth overview of the molecular mechanism, preclinical and clinical efficacy, and key experimental methodologies related to **Bleximenib**'s action in KMT2A-rearranged leukemia.

The Oncogenic Role of the Menin-KMT2A Interaction

In hematological malignancies with KMT2A rearrangements (KMT2A-r), the N-terminus of the KMT2A protein is fused to one of over 80 different partner genes.[7] The resulting KMT2A fusion protein is central to leukemogenesis but requires the protein menin, encoded by the MEN1 gene, as an essential cofactor.[8]

Menin functions as a critical scaffolding protein, tethering the KMT2A fusion protein to chromatin at the promoter regions of specific target genes.[2][3] This interaction is indispensable for the aberrant and sustained expression of a leukemogenic transcriptional program, most notably involving the HOX gene clusters (e.g., HOXA9, HOXA10) and their

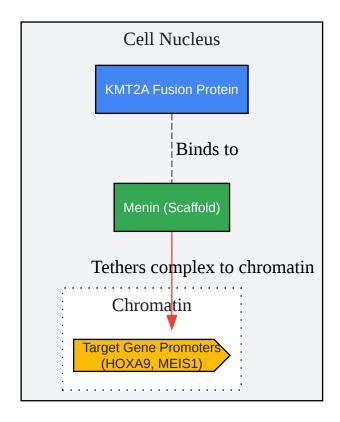


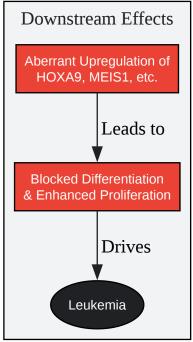




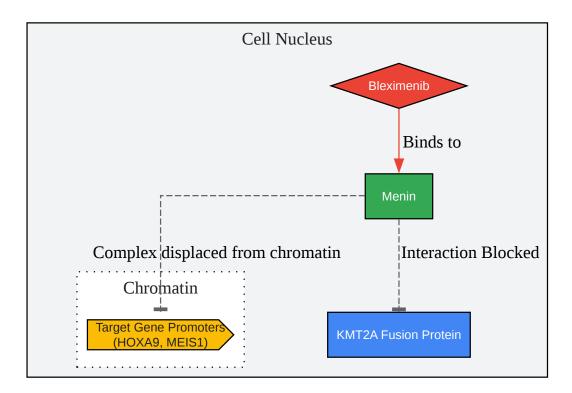
cofactor MEIS1.[1][7][8] The overexpression of these genes is a hallmark of KMT2A-r leukemia and leads to a block in hematopoietic differentiation and uncontrolled proliferation of leukemic blasts.[1][2][8] Pharmacologic or genetic disruption of the menin-KMT2A interaction has been shown to reverse this process and halt disease progression in preclinical models.[2][3]

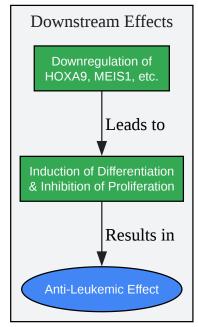




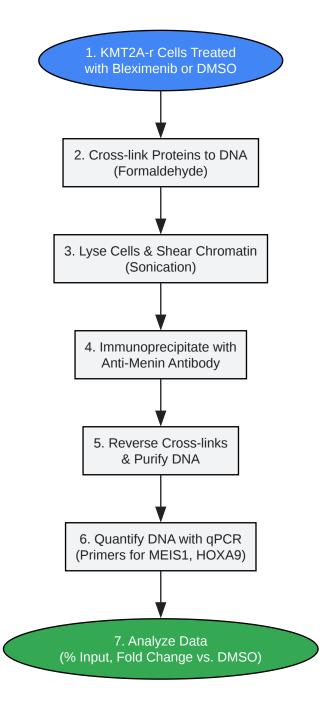












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